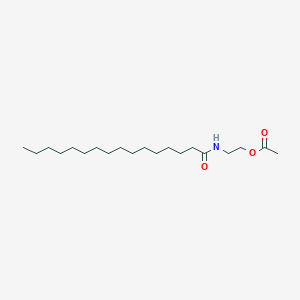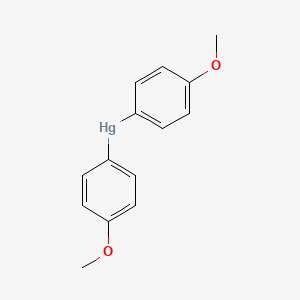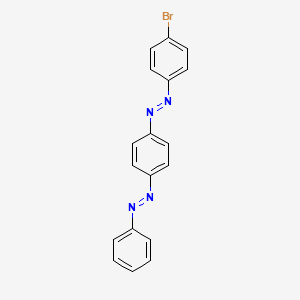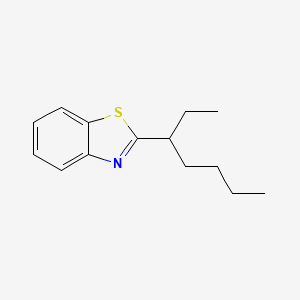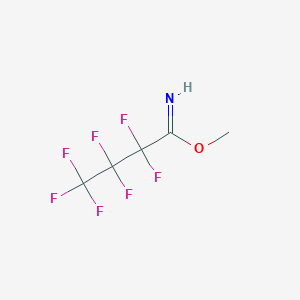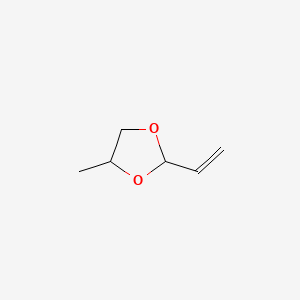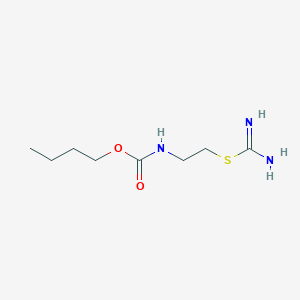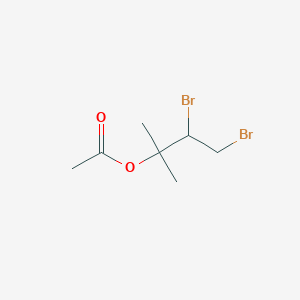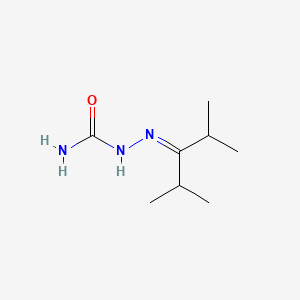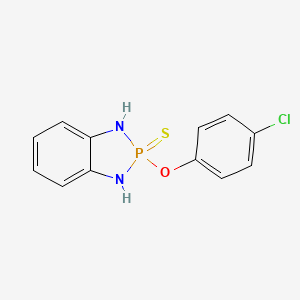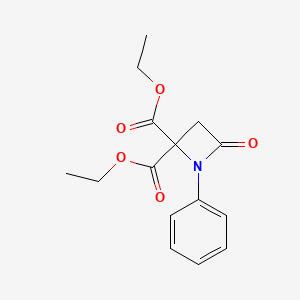
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate is a chemical compound known for its unique structure and properties It belongs to the class of azetidine derivatives, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate typically involves the reaction of diethyl malonate with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium ethoxide, and the reaction is carried out in an inert solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl azodicarboxylate: Known for its use in the Mitsunobu reaction, it shares some structural similarities but differs in its reactivity and applications.
Diethyl phthalate: Another ester compound, but with different functional groups and applications, primarily used as a plasticizer.
Uniqueness
Diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate is unique due to its azetidine ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in exploring new chemical reactions.
Properties
CAS No. |
5634-63-9 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
diethyl 4-oxo-1-phenylazetidine-2,2-dicarboxylate |
InChI |
InChI=1S/C15H17NO5/c1-3-20-13(18)15(14(19)21-4-2)10-12(17)16(15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
DWQIWEYDGGXBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)N1C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


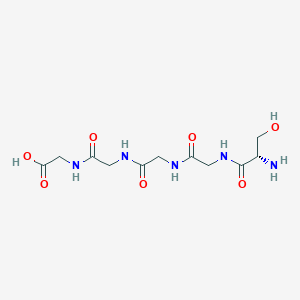

![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
